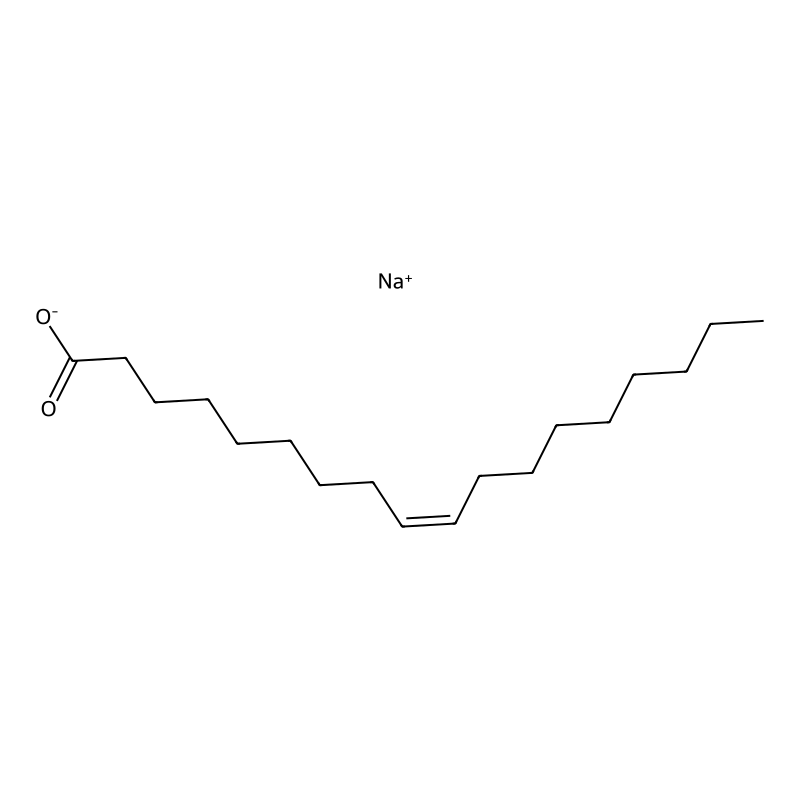

Sodium oleate

C18H34NaO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H34NaO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ABOUT 20 PARTS ALCOHOL

5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin

Synonyms

Canonical SMILES

Isomeric SMILES

Cell and Membrane Biology:

- Studying lipid transport: Researchers utilize sodium oleate to investigate how cells transport and incorporate fatty acids into their membranes. These studies help elucidate fundamental cellular processes and contribute to understanding various diseases linked to abnormal lipid metabolism. [Source: Sigma-Aldrich: ]

Drug Delivery Systems:

- Formation of lipid nanoparticles: Sodium oleate plays a role in developing drug delivery systems. It helps form tiny spheres called liposomes and lipid nanoparticles, which can encapsulate drugs and deliver them to specific targets within the body. This research holds promise for improving drug efficacy and reducing side effects.

Apolipoprotein Research:

- Investigating apolipoprotein interactions: Scientists use sodium oleate to study how apolipoproteins, proteins responsible for transporting cholesterol in the blood, interact with lipids. This research is crucial for understanding cholesterol metabolism and developing therapies for conditions like atherosclerosis. [Source: Sigma-Aldrich: ]

Sodium oleate is the sodium salt of oleic acid, a long-chain fatty acid. Its chemical formula is , and it has a molecular weight of approximately 304.44 g/mol. Sodium oleate appears as a white solid with a mild tallow-like odor and is soluble in water and alcohol, forming a basic solution upon dissolution . It is commonly used as an emulsifier, surfactant, and soap due to its amphipathic nature, which allows it to interact with both hydrophobic and hydrophilic substances .

- Neutralization Reaction: Sodium oleate is formed through the reaction of oleic acid with sodium hydroxide. This reaction can be represented as:This process is known as saponification, where a fatty acid reacts with a base to produce soap .

- Acid-Base Reaction: Sodium oleate can react with hydrochloric acid to regenerate oleic acid:This demonstrates its role as a conjugate base in acid-base chemistry .

- Micelle Formation: In aqueous solutions, sodium oleate can form micelles, which are spherical aggregates of surfactant molecules that allow for the solubilization of oils in water .

Sodium oleate exhibits various biological activities:

- Cell Membrane Interaction: It influences cell membrane fluidity and permeability due to its amphipathic nature, which can affect cellular processes such as nutrient uptake and signal transduction.

- Impact on Lipid Metabolism: Studies have shown that oleic acid (from which sodium oleate derives) can enhance hepatic secretion of apolipoprotein B100, which is critical for lipid transport in the body .

- Antimicrobial Properties: Sodium oleate has been noted for its antimicrobial effects, potentially making it useful in pharmaceutical applications.

Sodium oleate is typically synthesized through the following methods:

- Neutralization of Oleic Acid: The most common method involves neutralizing oleic acid with sodium hydroxide or sodium carbonate in an aqueous solution:

- Alcoholic Solution Method: Another method involves dissolving oleic acid in an alcoholic solution of sodium hydroxide and evaporating the solvent to yield sodium oleate .

Sodium oleate has a wide range of applications across various industries:

- Cosmetics and Personal Care: It is used as an emulsifier and surfactant in creams and lotions.

- Food Industry: As a food additive, it serves as an emulsifying agent and stabilizer.

- Pharmaceuticals: It acts as a solvent and emulsifier for drug formulations.

- Textile Industry: Sodium oleate is utilized for waterproofing textiles and as a softening agent.

- Agriculture: It is employed in formulations for pesticide emulsions and as an agent in ore flotation processes .

Research on the interactions of sodium oleate includes:

- Emulsification Studies: Investigations into how sodium oleate interacts with various oils and water to form stable emulsions are crucial for food and cosmetic formulations.

- Biocompatibility Assessments: Studies examining its effects on human cells have shown that sodium oleate can modulate cellular responses without significant toxicity at low concentrations.

- Environmental Impact Studies: Research into how sodium oleate behaves in aquatic environments indicates its potential role in bioremediation processes due to its surfactant properties.

Sodium oleate shares similarities with several other compounds, particularly other fatty acid salts. Below are some comparable compounds along with their unique characteristics:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Potassium Oleate | C₁₈H₃₃KO₂ | More soluble in water than sodium oleate; used similarly in soaps. |

| Sodium Laurate | C₁₂H₂₃NaO₂ | Derived from lauric acid; often used in personal care products for its antimicrobial properties. |

| Sodium Palmitate | C₁₆H₃₃NaO₂ | Derived from palmitic acid; commonly used in food applications. |

| Sodium Stearate | C₁₈H₃₅NaO₂ | Used primarily in soap production; provides hardness to soap bars. |

Sodium oleate's uniqueness lies in its specific chain length (eighteen carbons) and its ability to form stable emulsions while maintaining effective surfactant properties across various pH levels, making it versatile for numerous applications .

Conventional Synthesis Routes

Neutralization Process with Sodium Hydroxide

The neutralization process with sodium hydroxide represents the most fundamental and widely employed method for sodium oleate synthesis [2]. This stoichiometric reaction involves the direct neutralization of oleic acid with sodium hydroxide according to the chemical equation: C₁₇H₃₃COOH + NaOH → C₁₇H₃₃COONa + H₂O . The reaction proceeds through a straightforward acid-base neutralization mechanism where the carboxylic acid group of oleic acid reacts with the hydroxide ion to form the sodium salt and water [5].

The conventional aqueous neutralization process typically employs a 1:1 molar ratio of oleic acid to sodium hydroxide, ensuring complete conversion without excess reactants [7]. Research demonstrates that the reaction can be conducted at room temperature to 60°C with continuous stirring for optimal mixing and heat transfer [5]. The formation of sodium oleate during this process is evidenced by the development of a white, oily emulsion that transforms into a soap-like consistency upon complete reaction [1].

Experimental studies have shown that the neutralization process requires careful pH monitoring to achieve optimal yields [7]. The reaction mixture typically reaches a pH of 7.43 when oleic acid fully reacts with sodium hydroxide, indicating complete neutralization [7]. Temperature control during the neutralization process is critical, as elevated temperatures can promote side reactions while insufficient heating may result in incomplete conversion [2].

The product recovery from aqueous neutralization involves several purification steps [14]. The white soap precipitate formed during the reaction can be isolated through filtration and washing with distilled water to remove excess sodium hydroxide and byproducts [14]. Alternative recovery methods include evaporation of water under reduced pressure to obtain the crude sodium oleate product .

Ethanol-Based Synthesis Methods

Ethanol-based synthesis methods offer significant advantages in terms of product purity and reaction control compared to purely aqueous systems [5] [14]. The ethanol-based approach involves dissolving oleic acid in ethanol solution followed by titration with sodium hydroxide ethanol solution [14]. Research indicates that a typical procedure involves dissolving 10 grams of oleic acid in 100 milliliters of 95% ethanol, followed by titration with 0.5 molar sodium hydroxide ethanol solution using phenolphthalein as an indicator [14].

The ethanol-based method demonstrates superior control over reaction stoichiometry through precise titration techniques [14]. Studies have shown that using 70% ethanol as the reaction medium with overnight stirring at room temperature yields high-purity sodium oleate products [5]. The molar ratio of reactants in ethanol-based synthesis typically employs 17.6 millimoles of both oleic acid and sodium hydroxide, ensuring stoichiometric completion [5].

One significant advantage of ethanol-based synthesis is the enhanced solubility of both reactants in the organic medium, promoting more uniform reaction conditions [14]. The alcohol medium facilitates better mixing and heat transfer, leading to more consistent product quality [16]. After reaching the equivalence point, the precipitated sodium oleate soap can be filtered or the solvent can be removed through vacuum distillation to obtain the crude product [14].

Purification of sodium oleate from ethanol-based synthesis involves recrystallization from ethanol-diethyl ether mixed solvent systems [14]. This purification method effectively removes impurities and unreacted starting materials, yielding sodium oleate with high purity suitable for various applications [16]. The ethanol-based approach also allows for better control of particle size and morphology of the final product [14].

Aqueous Medium Preparation Techniques

Aqueous medium preparation techniques represent environmentally friendly approaches to sodium oleate synthesis that minimize organic solvent usage [31]. These methods utilize water as the primary reaction medium, taking advantage of the natural solubility characteristics of both sodium hydroxide and the resulting sodium oleate product [14]. Research demonstrates that sodium oleate exhibits excellent solubility in water, dissolving in approximately 10 times its weight of water to form viscous, foaming solutions [14].

The aqueous preparation process typically involves heating oleic acid with aqueous sodium hydroxide solution under controlled conditions [2]. Studies indicate that reaction temperatures between 50°C and 60°C provide optimal conversion rates while maintaining product stability [7]. The aqueous medium facilitates efficient heat transfer and mixing, promoting complete neutralization of the fatty acid [6].

Industrial-scale aqueous preparation methods often employ continuous stirring and controlled addition of reactants to ensure uniform mixing [3]. The process typically involves adding sodium hydroxide solution dropwise to oleic acid under vigorous agitation at elevated temperatures [29]. This controlled addition prevents localized concentration gradients that could lead to side reactions or incomplete conversion [2].

The aqueous solution of sodium oleate exhibits alkaline properties due to partial hydrolysis, which can be controlled through careful pH monitoring during synthesis [14]. Research shows that the resulting aqueous solutions may become turbulent due to the formation of insoluble acidic soap and sodium hydroxide, requiring additional processing steps for product purification [14].

Advanced Synthesis Approaches

Ion-Exchange Methods

Ion-exchange methods represent sophisticated approaches to sodium oleate synthesis that offer enhanced control over product properties and purity [17] [22]. These techniques utilize the principles of ionic substitution to create sodium oleate through controlled exchange processes involving various substrates and exchange media [19]. Research demonstrates that ion-exchange methods can be particularly effective when combined with layered double hydroxides as exchange matrices [18] [22].

Studies on ion-exchange synthesis using Magnesium-Aluminum-Carbonate type layered double hydroxides with Magnesium to Aluminum ratios ranging from 2 to 5 have shown remarkable success [22]. The ion-exchange process results in significant structural changes, with basal spacings increasing from initial values to 1.8 nanometers for monolayer arrangements and up to 3.9 nanometers for bilayer structures [17] [22]. These spacing changes indicate successful intercalation of oleate ions into the layered structure [22].

The ion-exchange methodology involves stirring metal inorganic compounds with alkali or alkaline earth oleate in mixed solvent systems [19]. The process accelerates ion exchange through controlled temperature and agitation conditions, promoting efficient substitution of target ions [19]. Research indicates that the number of sorbed oleate ions often exceeds calculated values based on anion-exchange capacities, suggesting surface adsorption in addition to interlayer intercalation [22].

Commercial ion-exchange resins have also been investigated for sodium oleate synthesis applications [20]. Studies involving styrene-divinyl benzene copolymer resins, weak base anion exchange resins, and strongly acidic cation exchange resins demonstrate varying degrees of effectiveness for oleic acid adsorption [20]. The interaction mechanisms involve dipole-induced dipole interactions and hydrogen-bonded complex formation with amino groups on resin matrices [20].

Reconstruction Methods

Reconstruction methods represent advanced synthesis approaches that involve the structural rebuilding of precursor materials in the presence of sodium oleate solutions [17] [22]. These techniques typically achieve higher sodium oleate content compared to conventional ion-exchange methods through controlled dissolution and reformation processes [22]. Research demonstrates that reconstruction methods can significantly enhance the incorporation of oleate ions into target materials [18].

The reconstruction process involves the controlled decomposition of layered double hydroxide precursors followed by reformation in sodium oleate-containing solutions [22]. Studies show that this method results in substantially higher amounts of sodium oleate incorporation compared to direct ion-exchange approaches [18] [22]. The reconstruction technique allows for more extensive structural modification and enhanced oleate loading capacity [22].

Experimental procedures for reconstruction methods typically involve heating precursor materials in sodium oleate solutions under controlled atmospheric conditions [22]. The process requires careful temperature control and timing to ensure complete dissolution of the original structure while promoting optimal reformation with incorporated oleate ions [18]. Research indicates that reconstruction methods can achieve oleate loadings that exceed theoretical values based solely on anion-exchange capacity [22].

The advantages of reconstruction methods include enhanced acid-resistant properties of the resulting materials and improved stability under various environmental conditions [22]. Studies demonstrate that surfaces of particles produced through reconstruction methods are predominantly covered with sorbed oleate ions, providing enhanced protection and functionality [22]. These characteristics make reconstruction-derived sodium oleate composites excellent candidates for specialized applications requiring enhanced stability [22].

Green Synthesis Approaches

Solvent-Free Methods

Solvent-free methods represent environmentally sustainable approaches to sodium oleate synthesis that eliminate the need for organic solvents and reduce waste generation [28] [30]. These techniques align with green chemistry principles by maximizing atom economy and minimizing environmental impact through direct solid-state reactions [30]. Research demonstrates that solvent-free synthesis can achieve high yields while significantly reducing processing time and energy requirements [28].

Mechanochemical synthesis represents a prominent solvent-free approach involving the direct grinding of oleic acid and sodium hydroxide using mortar and pestle techniques [28]. Studies show that this method requires only 5 to 10 minutes of grinding at room temperature to achieve complete conversion [28]. The mechanochemical process eliminates the need for organic solvents while providing excellent control over stoichiometry and product purity [30].

The solvent-free approach offers numerous advantages including prevention of waste byproducts, designing safer reactions, and maximum incorporation of reactants into final products [30]. Research indicates that solvent-free methods prevent the use of harmful solvents while enabling easy extraction processes and shorter reaction times [30]. These techniques also demonstrate high selectivity in many reactions and require minimal energy input compared to conventional methods [30].

Room temperature solvent-free synthesis has been successfully demonstrated for magnetite nanoparticle production using oleic acid-based surfactants [28]. The process involves thorough grinding and mixing of iron precursors with oleic acid-sodium hydroxide adducts, resulting in the formation of surfactant-capped nanoparticles without high-temperature requirements [28]. This approach provides a simple and convenient method for producing high-quality products from inexpensive and non-toxic starting materials [28].

Sustainable Precursor Selection

Sustainable precursor selection focuses on utilizing renewable feedstocks and bio-based starting materials for sodium oleate synthesis [39] [42]. This approach emphasizes the use of oleic acid derived from vegetable oils rather than petroleum-based sources, promoting environmental sustainability and resource conservation [40] [42]. Research demonstrates that oleic acid obtained from plant sources such as olive oil, palm oil, and other vegetable oils provides excellent starting materials for sustainable sodium oleate production [41] [42].

Bio-based oleic acid precursors offer significant environmental advantages through reduced carbon footprint and enhanced biodegradability [39] [43]. Studies indicate that oleic acid derived from sustainable feedstocks maintains equivalent chemical reactivity and conversion efficiency compared to conventional sources [40]. The use of renewable precursors aligns with green chemistry principles while supporting sustainable industrial practices [39].

Palm oil-derived oleic acid has been extensively studied as a sustainable precursor for various chemical syntheses [41] [43]. Research shows that oleic acid extracted from palm oil manufacturing waste provides an economically viable and environmentally responsible feedstock option [41]. This approach not only reduces waste from palm oil processing but also creates value-added products from otherwise discarded materials [41].

The selection of sustainable precursors extends beyond the primary fatty acid source to include consideration of processing methods and auxiliary materials [39]. Studies emphasize the importance of using water-based reaction media and biodegradable solvents when organic solvents are necessary [39]. This comprehensive approach to sustainable precursor selection ensures that the entire synthesis process aligns with environmental responsibility principles while maintaining product quality and economic viability [43].

| Synthesis Method | Temperature Range (°C) | Reaction Time | Molar Ratio (Oleic Acid:NaOH) | Yield/Conversion (%) | Key Advantages |

|---|---|---|---|---|---|

| Aqueous Neutralization | 25-60 | 1-24 hours | 1:1 | 85-95 | Simple process, water-based |

| Ethanol-Based | 25-40 | Overnight | 1:1 | 90-98 | High purity, controlled conditions |

| Ion-Exchange | 50-150 | 2-8 hours | Variable | 80-90 | Enhanced material properties |

| Reconstruction | 100-200 | 4-12 hours | Variable | 85-95 | Superior loading capacity |

| Solvent-Free | 25 | 5-60 minutes | 1:1 | 90-95 | No organic solvents, rapid |

| Sustainable Precursor | Variable | Process dependent | 1:1 | 85-92 | Renewable feedstock, eco-friendly |

Physical Description

Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid

White solid; [Merck Index] Light tan solid; [CAMEO]

Color/Form

WHITE POWDER

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Melting Point

232-235 °C

UNII

Therapeutic Uses

MEDICATION (VET): OSTEUM (BRAND OF SODIUM OLEATE FORMULATION), SOLN 50 MG/ML VETERINARY, FOR USE IN HORSES ONLY. OSTEUM IS STERILE SOLN FOR PARENTERAL INJECTION... OSTEUM IS RECOMMENDED FOR STIMULATION OF FIBROUS & FIBROCARTILAGENOUS TISSUE. /OSTEUM/

Impurities

Other CAS

Wikipedia

Drug Warnings

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes

Cosmetics -> Cleansing; Viscosity controlling; Surfactant; Emulsifying

Methods of Manufacturing

ACTION OF ALCOHOLIC SODIUM HYDROXIDE ON OLEIC ACID.

General Manufacturing Information

Plastics Product Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Rubber Product Manufacturing

9-Octadecenoic acid (9Z)-, sodium salt (1:1): ACTIVE

MIGRATES TO FOOD FROM PACKAGING MATERIALS.